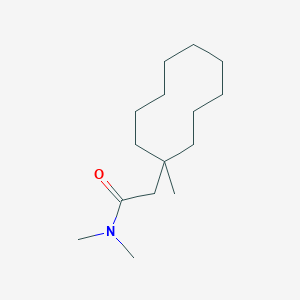
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide is an organic compound with a unique structure that includes a cyclodecyl ring substituted with a methyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide can be synthesized through the reaction of 1-methylcyclodecanol with dimethylamine and acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetamide bond. The general reaction scheme is as follows:
Starting Materials: 1-methylcyclodecanol, dimethylamine, acetic anhydride.
Reaction Conditions: Reflux in an appropriate solvent (e.g., toluene) for several hours.
Purification: The product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include:
Reactant Mixing: Continuous mixing of 1-methylcyclodecanol, dimethylamine, and acetic anhydride.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Product Isolation: Using distillation columns for separation and purification.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: this compound N-oxide.
Reduction: N,N-Dimethyl-2-(1-methylcyclodecyl)amine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its polar nature.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The acetamide moiety plays a crucial role in binding to active sites, while the cyclodecyl ring provides steric effects that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A simpler analog without the cyclodecyl ring.
N,N-Dimethylformamide: Similar in structure but with a formyl group instead of an acetamide.
N-Methyl-2-pyrrolidone: Contains a pyrrolidone ring instead of a cyclodecyl ring.
Uniqueness
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide is unique due to its cyclodecyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific molecular interactions are required, such as in drug design and catalysis.
Properties
CAS No. |
823213-79-2 |
|---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-methylcyclodecyl)acetamide |
InChI |
InChI=1S/C15H29NO/c1-15(13-14(17)16(2)3)11-9-7-5-4-6-8-10-12-15/h4-13H2,1-3H3 |
InChI Key |
IGVDKJBYEWYCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCCCCC1)CC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)
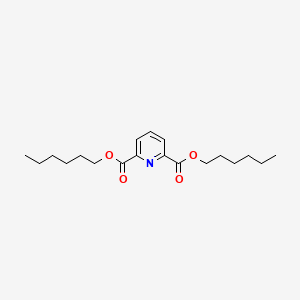
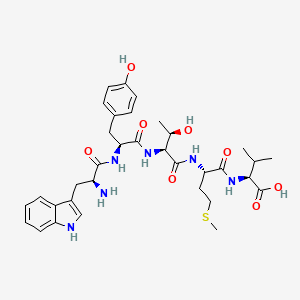

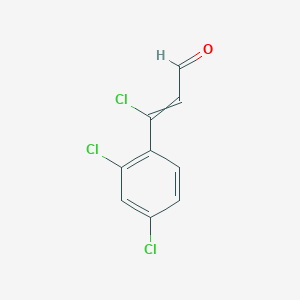
![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
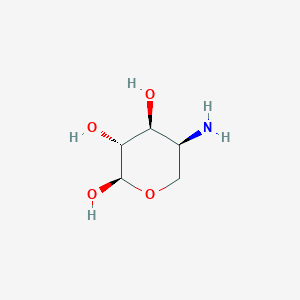
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)
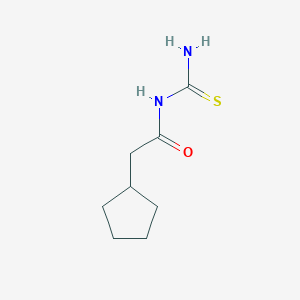
![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)
